molecular formula C10H14N2O B6168021 2-(propan-2-yl)benzohydrazide CAS No. 69095-89-2

2-(propan-2-yl)benzohydrazide

Cat. No.: B6168021
CAS No.: 69095-89-2
M. Wt: 178.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Conventional Method: The synthesis of 2-(propan-2-yl)benzohydrazide can be achieved by reacting methyl benzoate with hydrazine hydrate.

    Microwave Method: An alternative method involves the use of microwave irradiation.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the conventional method due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzoyl derivatives, hydrazine derivatives, and substituted benzohydrazides .

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. It modulates transcriptional activation by steroid receptors and acts as a coactivator for certain genes. This modulation leads to various biological effects, including antibacterial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Benzohydrazide: The parent compound with similar biological activities.

    N’-[(4-nitrobenzoyl)oxy]benzohydrazide: A derivative with enhanced biological properties.

    3,4-Dichloro-N’-[4-(hydroxyimino)benzohydrazide]: Another derivative with specific biological activities.

Uniqueness

2-(propan-2-yl)benzohydrazide is unique due to its specific isopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(propan-2-yl)benzohydrazide can be achieved through the reaction of benzoyl chloride with isopropyl hydrazine in the presence of a base.", "Starting Materials": [ "Benzoyl chloride", "Isopropyl hydrazine", "Base (such as triethylamine or pyridine)" ], "Reaction": [ "Step 1: Dissolve benzoyl chloride in a suitable solvent, such as dichloromethane or chloroform.", "Step 2: Add the base to the solution and stir for a few minutes.", "Step 3: Slowly add isopropyl hydrazine to the reaction mixture while stirring continuously.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature or under reflux.", "Step 5: After completion of the reaction, separate the organic layer and wash it with water and brine.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol." ] }

CAS No.

69095-89-2

Molecular Formula

C10H14N2O

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.